2-methoxy-4-(methylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-METHOXY-4-(METHYLSULFANYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and oxolan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Methoxy Group: This can be achieved by methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom with a methylsulfanyl group, often using reagents like methylthiol and a suitable catalyst.
Formation of the Oxolan-2-yl Group: This can be done through a ring-closing reaction involving a diol and an acid catalyst.
Coupling Reactions: The final steps involve coupling the intermediate compounds to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(METHYLSULFANYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-METHOXY-4-(METHYLSULFANYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: A simpler compound with similar functional groups but lacking the oxolan-2-yl and sulfamoyl groups.
4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE: Another related compound with a similar core structure but different substituents.
Uniqueness
2-METHOXY-4-(METHYLSULFANYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O5S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-19-12-16(28-2)7-10-18(19)20(23)22-14-5-8-17(9-6-14)29(24,25)21-13-15-4-3-11-27-15/h5-10,12,15,21H,3-4,11,13H2,1-2H3,(H,22,23) |
InChI Key |
MWAFNSFQTIYHOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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